2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine and piperazine derivatives. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific kinases, such as cyclin-dependent kinases (CDKs) and FLT3. These kinases are involved in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Pyrazolopyrimidine-based derivatives: Known for their antiproliferative activity in various cancer cell lines.
Uniqueness
2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H19N5O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H19N5O/c1-22-9-11-23(12-10-22)18-20-16-15(17(24)21-18)14(7-8-19-16)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,19,20,21,24) |
InChI Key |
SXOIWHMTWXYLIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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